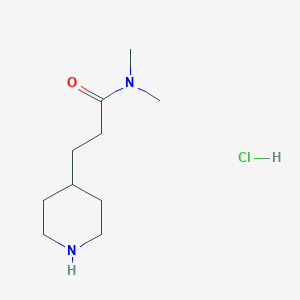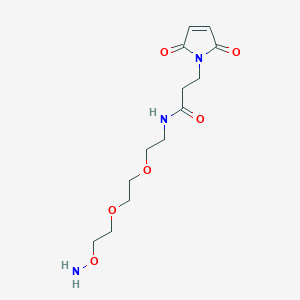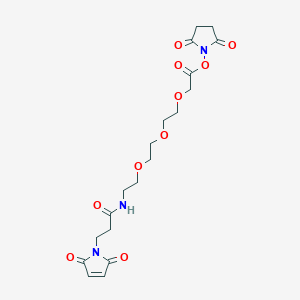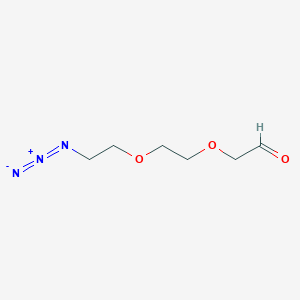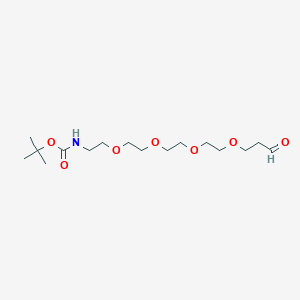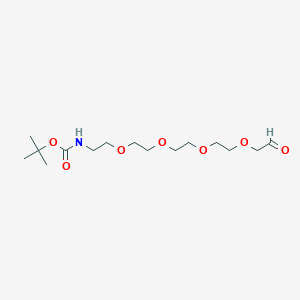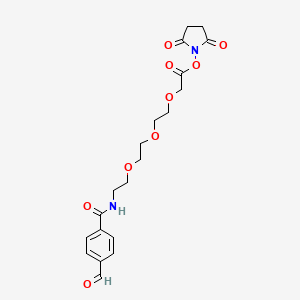
Ald-benzoylamide-PEG3-CH2 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-benzoylamide-PEG3-CH2 NHS ester is a chemical compound commonly used in pharmaceutical research and development for its ability to modify proteins and other biomolecules. It belongs to the class of NHS esters, which are reactive intermediates used to covalently link amine-containing biomolecules with other functional groups. The compound has a unique structure that includes a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous environments and reduces potential immunogenicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG3-CH2 NHS ester typically involves the reaction of an aldehyde-functionalized PEG with an amine-containing benzoylamide under mild conditions. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity (≥95%) and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ald-benzoylamide-PEG3-CH2 NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is commonly used to modify proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction typically requires mild conditions, such as a pH of 7-8 and room temperature, to ensure the stability of the NHS ester and the target biomolecule. Common reagents include primary amines, buffers like phosphate-buffered saline (PBS), and coupling agents like DCC .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, where the this compound is covalently attached to the target biomolecule .
Applications De Recherche Scientifique
Ald-benzoylamide-PEG3-CH2 NHS ester is widely used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ald-benzoylamide-PEG3-CH2 NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine on the target biomolecule. This reaction forms a stable amide linkage, which can enhance the stability, solubility, and pharmacokinetic properties of the modified biomolecule. The PEG linker also helps to reduce immunogenicity and improve the overall biocompatibility of the conjugate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ald-benzoylamide-PEG2-CH2 NHS ester: Similar structure with a shorter PEG linker, which may affect solubility and pharmacokinetic properties.
Ald-benzoylamide-PEG4-CH2 NHS ester: Similar structure with a longer PEG linker, which can further enhance solubility and reduce immunogenicity.
Uniqueness
Ald-benzoylamide-PEG3-CH2 NHS ester is unique due to its optimal PEG linker length, which balances solubility, stability, and biocompatibility. This makes it a versatile and widely used compound in various research and industrial applications .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O9/c23-13-15-1-3-16(4-2-15)20(27)21-7-8-28-9-10-29-11-12-30-14-19(26)31-22-17(24)5-6-18(22)25/h1-4,13H,5-12,14H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVLXXPEHWNBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
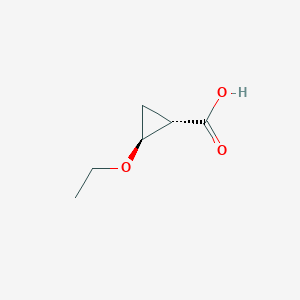
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
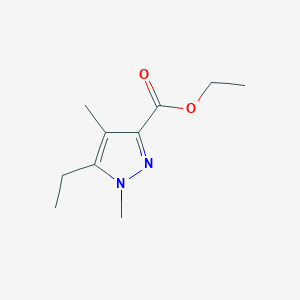
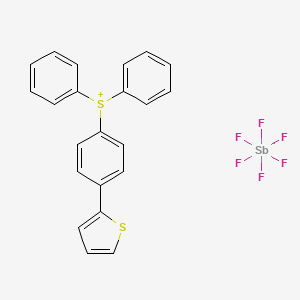
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)

